![molecular formula C15H17NO3S B2519287 N-(2-(5-acetylthiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034436-71-8](/img/structure/B2519287.png)
N-(2-(5-acetylthiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
Thiophene and its derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. For example, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .Molecular Structure Analysis
The structures of synthesized thiophene derivatives can be confirmed by various methods such as FTIR, MS, and 1H-NMR .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives can be complex and varied. For instance, the Matteson-CH2-homologation was carried out with in situ generated CH2BrLi in THF at low temperature .Physical And Chemical Properties Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml, and melting point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Anti-Microbial Activity
Thiophene derivatives have been synthesized and tested for their in vitro antibacterial and antifungal activities . For example, compound S1 was found to be a potent antibacterial agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi . Compound S4 also displayed excellent antifungal activity against Candida albicans and Aspergillus niger .
Antioxidant Activity
Thiophene derivatives have also been evaluated for their antioxidant activity. Compounds S4 and S6 exhibited excellent antioxidant activity when compared with ascorbic acid, a standard drug .
Anti-Corrosion Activity
Thiophene derivatives have been tested for their anticorrosion activity. Compound S7 showed high anticorrosion efficiency .
Anti-Cancer Activity
Thiophene derivatives have been evaluated for their anticancer activity. Compound S8 showed effective cytotoxic activity against the human lung cancer cell line (A-549) at a dose of 10^−4 M .
Anti-Inflammatory Activity
Thiophene-containing compounds such as 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea act as anti-inflammatory agents .
Serotonin Antagonists
Compounds like the maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one work as serotonin antagonists and are used in the treatment of Alzheimer’s .
Mechanism of Action
Future Directions
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-9-8-13(11(3)19-9)15(18)16-7-6-12-4-5-14(20-12)10(2)17/h4-5,8H,6-7H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOINOAHAZKBVDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCC2=CC=C(S2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-acetylthiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide |
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